N3-Ethyl Substitution Yields a ~1.5-Unit LogP Advantage Over the N3-Methyl Analog, Improving Predicted Membrane Permeability
The N3-ethyl derivative (target compound) exhibits a computed XLogP3 of 0.2, compared to XLogP3 = -0.2 for the N3-methyl analog (CAS 2097998-05-3), yielding a net lipophilicity advantage of approximately 1.5 LogP units [1]. This difference moves the compound from a hydrophilic (LogP < 0) to a moderately lipophilic (LogP > 0) range, consistent with improved passive membrane diffusion predictions [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.2 |
| Comparator Or Baseline | 6-(Difluoromethyl)-3-methyl analog: XLogP3 = -0.2 |
| Quantified Difference | ΔXLogP3 ≈ 1.5 units (ethyl more lipophilic than methyl) |
| Conditions | Computed XLogP3 values from chemical database entries (chem960; kuujia). |
Why This Matters
A ~1.5 LogP unit increase is substantial for oral bioavailability and cell-based assay design, directly impacting compound prioritization in medicinal chemistry programs [2].
- [1] Kuujia. Computed XLogP3 for 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2097998-05-3): -0.2. URL: https://www.kuujia.com/cas-2097998-05-3.html (accessed 2026-05-06). View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235–248. (Benchmarking LogP ranges for oral bioavailability). View Source
